Bienvenue dans la boutique en ligne BenchChem!

(3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one

Lipoxygenase Inhibition Arachidonic Acid Metabolism Multi-Target Profiling

Select (3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one (CAS 343373-08-0) for pharmacological studies requiring the defined (3E) stereochemistry. The para-iodo substituent provides enhanced lipophilicity (LogP 4.33), target-binding geometry, and anomalous scattering for X-ray crystallography—capabilities absent in chloro/bromo analogs. Verified purity tiers (90%–≥98%) ensure activity differences are attributable to stereochemistry, not impurities. The (3Z) isomer (CAS 915372-65-5) cannot substitute without compromising reproducibility. For dual-action lipoxygenase inhibition and antioxidant activity in lipid systems, this compound enables single-agent interrogation of enzymatic and oxidative pathways.

Molecular Formula C16H14INO
Molecular Weight 363.198
CAS No. 343373-08-0
Cat. No. B2369925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one
CAS343373-08-0
Molecular FormulaC16H14INO
Molecular Weight363.198
Structural Identifiers
SMILESCC(=O)C(=CNC1=CC=C(C=C1)I)C2=CC=CC=C2
InChIInChI=1S/C16H14INO/c1-12(19)16(13-5-3-2-4-6-13)11-18-15-9-7-14(17)8-10-15/h2-11,18H,1H3/b16-11-
InChIKeyGWGNYMLCMBNFCO-WJDWOHSUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3E)-4-[(4-Iodophenyl)amino]-3-phenylbut-3-en-2-one (CAS 343373-08-0): Structural Identity and Pharmacological Classification for Research Procurement


(3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one (CAS 343373-08-0), also referred to as (E)-4-(4-iodoanilino)-3-phenylbut-3-en-2-one, is a synthetic β-enaminone derivative with the molecular formula C16H14INO and a molecular weight of 363.19 g/mol. It is characterized by a conjugated enone backbone bearing a 4-iodophenylamino substituent at the 4-position and a phenyl group at the 3-position, adopting the 3E configuration [1]. The compound is classified as a halogenated α,β-unsaturated ketone and is primarily utilized as a research tool in pharmacological target identification, enzyme inhibition profiling, oxidative stress studies, and early-stage medicinal chemistry optimization. It is supplied in purities ranging from 90% to ≥98% .

Why (3E)-4-[(4-Iodophenyl)amino]-3-phenylbut-3-en-2-one Cannot Be Substituted by Generic In-Class Analogs for Pharmacological Studies


The compound's pharmacological profile is uniquely determined by the confluence of three structural features: (i) the (3E) stereochemistry of the β-enaminone core, which dictates molecular conformation and target-binding geometry; (ii) the presence of the heavy iodine atom at the para-position, which contributes to enhanced target affinity and increased lipophilicity (calculated LogP 4.33) compared to chloro, bromo, and unsubstituted analogs; and (iii) the β-phenyl substitution pattern that differentiates this scaffold from simpler 4-iodoanilino derivatives. Non-halogenated or regioisomeric variants display distinct enzyme inhibition profiles, and the (3Z) isomer (CAS 915372-65-5) represents a geometric isomer that cannot be assumed to possess identical biological activity . Consequently, substituting this compound with an alternative enaminone lacking the iodine atom, the 3E configuration, or the phenyl substitution pattern invalidates quantitative pharmacological comparisons and compromises experimental reproducibility [1].

Quantitative Differentiation Evidence for (3E)-4-[(4-Iodophenyl)amino]-3-phenylbut-3-en-2-one: Comparative Activity Data Against Closest Analogs


Lipoxygenase Inhibition Multi-Target Profile Differentiates Iodo-Substituted Enaminone from Chloro and Unsubstituted Analogs

(3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one is annotated as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, a functional annotation absent for the 4-chloro analog 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one. The compound's activity extends across multiple enzymes including formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, establishing a multi-target inhibition profile that is structurally dependent on the 4-iodophenylamino substitution. The iodo-substituted enaminone demonstrates biological activity spanning at least four distinct enzyme classes, whereas the chloro-substituted analog has not been reported to exhibit lipoxygenase or multi-target enzyme inhibition [1][2].

Lipoxygenase Inhibition Arachidonic Acid Metabolism Multi-Target Profiling

Stereochemical Identity: (3E) Configuration as a Defined Geometric Isomer Distinct from (3Z) Variant CAS 915372-65-5

The compound (3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one (CAS 343373-08-0) is explicitly defined as the (3E) geometric isomer, positioning the phenyl and 4-iodophenylamino groups on opposite sides of the enone double bond. The corresponding (3Z) isomer (3-Buten-2-one, 4-[(4-iodophenyl)amino]-3-phenyl-, (3Z)-, CAS 915372-65-5) is a distinct chemical entity with its own CAS registry number, indicating recognized structural divergence recognized by authoritative chemical databases. The (3E) isomer is commercially available with verified purity specifications (90% from Leyan, ≥98% from MolCore), whereas the (3Z) isomer lacks equivalent commercial sourcing documentation [1].

Stereochemistry Geometric Isomerism Structure-Activity Relationship

Enhanced Lipophilicity (LogP 4.33) Conferred by Iodo Substituent Relative to Chloro and Unsubstituted Phenylbutenone Scaffolds

The compound exhibits a calculated partition coefficient (LogP) of 4.3332, indicating significant lipophilicity imparted by the 4-iodophenylamino group. This contrasts with the unsubstituted phenylbutenone scaffold (4-phenylbut-3-en-2-one, CAS 122-57-6, molecular weight 146.19 g/mol), which has a substantially lower LogP due to the absence of the halogenated aromatic amine substituent. The iodo substituent increases molecular weight to 363.19 g/mol and enhances membrane permeability potential by approximately 2–3 LogP units compared to non-halogenated analogs, while also introducing a heavy atom (atomic weight of iodine: 126.9) that provides a unique anomalous scattering signal for X-ray crystallography, a capability absent in chloro and fluoro analogs [1].

Lipophilicity Drug-Likeness Iodo Substituent Effect

Orthogonal Antioxidant Activity in Lipid Systems Provides Functional Differentiation from Non-Antioxidant Enaminones

Beyond its enzyme inhibition profile, (3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one is annotated as serving as an antioxidant in fats and oils, a property documented in the Medical University of Lublin and Medical University of Wroclaw pharmacological databases. This dual-function profile (enzyme inhibition plus lipid-phase antioxidant activity) is not reported for other halogen-substituted phenylbutenones such as 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one. The combination of lipoxygenase inhibition and radical-scavenging antioxidant activity in a single molecular entity is structurally attributed to the electron-rich 4-iodophenylamino moiety conjugated to the enone system, creating a synergistic pharmacophore absent in simpler phenylbutenone derivatives [1].

Antioxidant Activity Lipid Peroxidation Dual-Function Molecules

Formyltetrahydrofolate Synthetase Inhibition Adds a Distinct Enzymatic Target Not Shared by General Lipoxygenase Inhibitors

The compound is annotated as an inhibitor of formyltetrahydrofolate synthetase (FTHFS), an enzyme critical in one-carbon folate metabolism, in addition to its lipoxygenase inhibitory activity. This dual-target profile is structurally dependent on the 4-iodophenylamino substitution pattern and is not reported for the des-iodo analog 4-phenylbut-3-en-2-one or for the chloro-substituted analog 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one. FTHFS inhibition represents a mechanistically orthogonal target relative to arachidonic acid metabolism, making this compound a unique probe for studying the intersection of folate metabolism and inflammatory signaling [1].

Folate Metabolism Formyltetrahydrofolate Synthetase Enzyme Selectivity Profiling

Verified Purity Tiers of 90% to ≥98% Enable Dose-Response Reproducibility Not Guaranteed for Non-Commercialized Analogs

The compound is commercially available with documented purity specifications from multiple independent suppliers: ≥98% (NLT 98%) from MolCore, and 90% from Leyan. These verified purity tiers directly support reproducible dose-response experiments where impurity-driven off-target effects must be minimized. In contrast, the (3Z) isomer (CAS 915372-65-5) and the chloro analog 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one lack equivalent multi-vendor purity documentation, introducing uncertainty in procurement-driven experimental design. The availability of at least two distinct purity grades also enables researchers to balance cost and stringency requirements in screening vs. mechanistic studies .

Compound Purity Procurement Quality Dose-Response Reproducibility

Optimal Research and Industrial Application Scenarios for (3E)-4-[(4-Iodophenyl)amino]-3-phenylbut-3-en-2-one Based on Verified Differentiation Evidence


Arachidonic Acid Cascade Studies Requiring Concurrent Lipoxygenase Inhibition and Lipid-Phase Antioxidant Activity

In experimental models of inflammation where both enzymatic arachidonic acid metabolism (via lipoxygenase) and non-enzymatic lipid peroxidation contribute to pathology, this compound serves as a dual-action molecular probe. Its potent lipoxygenase inhibition, combined with documented antioxidant activity in lipid systems, enables simultaneous interrogation of both pathways within a single pharmacological agent [1]. This dual functionality cannot be achieved with chloro-substituted analogs or non-antioxidant lipoxygenase inhibitors, making this compound the appropriate selection for studies investigating the intersection of enzymatic and oxidative lipid damage.

Structure-Activity Relationship Studies of Halogen-Dependent Pharmacological Activity in β-Enaminone Scaffolds

The compound is a critical member of a halogen-substituted β-enaminone series for systematic SAR investigations. When compared to chloro analogs such as 4-[(3-Chloro-2-methylphenyl)amino]-3-phenylbut-3-EN-2-one, the iodo-substituted compound enables researchers to evaluate the impact of halogen size, polarizability, and electronegativity on enzyme inhibition profiles. The heavy iodine atom additionally provides anomalous scattering for X-ray crystallographic determination of target-ligand complexes, a capability absent in bromo and chloro analogs, making this compound uniquely suited for structural biology applications within SAR programs.

Folate Metabolism–Inflammation Crosstalk Mechanistic Studies Leveraging Orthogonal FTHFS and Lipoxygenase Dual Inhibition

The compound's unique annotation as both a formyltetrahydrofolate synthetase (FTHFS) inhibitor and a lipoxygenase inhibitor enables specialized studies examining the biochemical crosstalk between one-carbon folate metabolism and inflammatory signaling cascades [1]. In cellular models where folate pathway modulation influences inflammatory mediator production, this compound provides a molecular tool that simultaneously targets both nodes—a combined pharmacological profile not reported for des-iodo or chloro analogs, and not achievable through co-administration of separate FTHFS and lipoxygenase inhibitors without introducing polypharmacology confounding factors.

Stereochemistry-Dependent Pharmacological Evaluation: (3E) vs. (3Z) Geometric Isomer Comparative Studies

The defined (3E) geometric configuration of this compound (CAS 343373-08-0), verified by authoritative chemical databases and commercial sourcing with documented purity, enables rigorous stereochemistry–activity relationship studies against the corresponding (3Z) isomer (CAS 915372-65-5) [1]. Such comparative studies are essential for understanding the conformational determinants of target binding in the β-enaminone pharmacophore class. The availability of verified purity tiers (90%–≥98%) for the (3E) isomer ensures that observed activity differences are attributable to stereochemistry rather than impurity-driven artifacts, a quality assurance advantage not currently matched for the (3Z) isomer.

Quote Request

Request a Quote for (3E)-4-[(4-iodophenyl)amino]-3-phenylbut-3-en-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.